Dipotassium;oxalate;oxotitanium(2+);dihydrate
CAS No.:
Cat. No.: VC16581394
Molecular Formula: C4H4K2O11Ti
Molecular Weight: 354.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H4K2O11Ti |
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Molecular Weight | 354.13 g/mol |
IUPAC Name | dipotassium;oxalate;oxotitanium(2+);dihydrate |
Standard InChI | InChI=1S/2C2H2O4.2K.2H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;;/q;;2*+1;;;;+2/p-4 |
Standard InChI Key | PGGRHIGITIPOBF-UHFFFAOYSA-J |
Canonical SMILES | C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O=[Ti+2].[K+].[K+] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a central titanium(IV) ion coordinated by two oxalate ligands and one oxide ion, forming an octahedral geometry. The potassium counterions and water molecules of crystallization stabilize the structure. X-ray diffraction studies reveal a monoclinic crystal system with lattice parameters , , , and . The oxalate ligands act as bidentate chelators, creating a rigid framework that resists hydrolysis under ambient conditions.
Thermal Behavior
Thermogravimetric analysis (TGA) shows a two-stage decomposition process:
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Dehydration: Loss of two water molecules occurs between 120°C and 150°C, forming anhydrous .
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Oxalate Decomposition: Above 300°C, the oxalate ligands decompose, yielding titanium dioxide () and potassium carbonate () as residues.
Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Residual Products |
---|---|---|---|
Dehydration | 120–150 | 10.2 | |
Oxalate Breakdown | 300–450 | 48.7 | , |
Spectroscopic Properties
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IR Spectroscopy: Strong absorption bands at 1,650 cm (C=O stretching) and 1,320 cm (C-O symmetric stretching) confirm oxalate coordination.
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UV-Vis: A charge-transfer band at 320 nm () arises from ligand-to-metal transitions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A typical procedure involves:
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Dissolving titanium(IV) chloride () in cold water.
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Adding potassium oxalate () under vigorous stirring.
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Adjusting the pH to 4–5 with ammonia to precipitate the complex.
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Crystallizing the product at 5°C for 48 hours.
The reaction proceeds as:
Industrial Manufacturing
Large-scale production employs continuous flow reactors operating at 80°C, achieving yields >85%. Purification involves recrystallization from ethanol-water mixtures, with particle size controlled via anti-solvent addition.
Catalytic Applications
Organic Synthesis
The compound catalyzes multicomponent reactions, such as the synthesis of 4H-chromene derivatives from aldehydes, malononitrile, and resorcinol. Under optimized conditions (ethanol, 70°C), it achieves 92% conversion in 2 hours, outperforming conventional acid catalysts.
Photocatalysis
As a precursor to , the compound generates anatase nanoparticles (10–15 nm) via hydrothermal treatment at 180°C. These nanoparticles degrade 95% of methyl orange under UV light in 3 hours via superoxide radical () formation.
Environmental and Biomedical Relevance
Heavy Metal Removal
The hydrolyzed form, hydrous titanium oxide (), effectively sequesters arsenic(III) and cadmium(II) from water. At pH 9, removal efficiencies reach 85.6% for and 93.2% for through surface complexation.
Comparative Analysis with Related Compounds
Property | |||
---|---|---|---|
Water Solubility (g/L) | 58.3 | 33.7 | 0.001 |
Thermal Stability (°C) | 300 | 160 | >1,600 |
Photocatalytic Activity | High (UV) | None | High (UV/Visible) |
Challenges and Future Directions
Current limitations include the compound’s UV-dependent photocatalytic activity and moderate thermal stability. Research priorities include:
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Developing visible-light-active composites with or .
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Enhancing heavy metal adsorption capacity through graphene oxide hybridization.
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Exploring antitumor activity via titanium-mediated DNA intercalation mechanisms.
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